molecular formula C18H19ClN2O2S B14919309 N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14919309
M. Wt: 362.9 g/mol
InChI Key: CRTCGOLGVQCNLX-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: is a complex organic compound with potential applications in various scientific fields. Its structure consists of a 4-chloro-2,5-dimethoxyphenyl group attached to a dihydroisoquinoline ring, which is further connected to a carbothioamide group. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with 4-chloro-2,5-dimethoxybenzaldehyde.

    Formation of Isoquinoline Ring: The benzaldehyde undergoes a Pictet-Spengler reaction with an appropriate amine to form the dihydroisoquinoline ring.

    Introduction of Carbothioamide Group: The resulting dihydroisoquinoline intermediate is then reacted with a thiourea derivative under acidic conditions to introduce the carbothioamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbothioamide group to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, modulating their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall reactivity. The unique combination of functional groups in This compound

Properties

Molecular Formula

C18H19ClN2O2S

Molecular Weight

362.9 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C18H19ClN2O2S/c1-22-16-10-15(17(23-2)9-14(16)19)20-18(24)21-8-7-12-5-3-4-6-13(12)11-21/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,24)

InChI Key

CRTCGOLGVQCNLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)N2CCC3=CC=CC=C3C2)OC)Cl

Origin of Product

United States

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